2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole
Description
Properties
CAS No. |
217312-37-3 |
|---|---|
Molecular Formula |
C10H11BO3 |
Molecular Weight |
190.01 g/mol |
IUPAC Name |
2-(3-methoxyprop-1-en-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C10H11BO3/c1-8(7-12-2)11-13-9-5-3-4-6-10(9)14-11/h3-6H,1,7H2,2H3 |
InChI Key |
NVHDELCDPVLOHS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C(=C)COC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole generally involves two key stages:
- Formation of the benzodioxaborole core : This is typically achieved via borylation of catechol derivatives or related phenolic precursors.
- Introduction of the 3-methoxyprop-1-en-2-yl substituent : This involves enol ether formation or allylation reactions on the borole ring.
Benzodioxaborole Core Synthesis
According to the European patent EP2555625A1, benzodioxaboroles can be synthesized through palladium-catalyzed borylation reactions using reagents such as isopropylpinacolborate or 2-methoxy-1,3,2-benzodioxaborole itself as intermediates. Typical conditions include:
| Parameter | Details |
|---|---|
| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) |
| Borylating reagent | Pinacolborane derivatives or boric acid |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | Reflux or elevated temperatures |
| Reaction time | Several hours (4–24 h) |
This method allows efficient formation of the benzodioxaborole scaffold with high purity.
Installation of the 3-Methoxyprop-1-en-2-yl Group
The allylic substituent bearing a methoxy group is introduced via allylboration or enol ether synthesis techniques. The Science of Synthesis reference on allylboranes and enol ethers highlights that allylboranes with β-C=C bonds can be prepared by controlled addition of allyl groups to boron centers, often via transition-metal catalysis or base-mediated reactions.
A plausible synthetic route involves:
- Generation of the allylborane intermediate with a methoxy substituent.
- Coupling with the benzodioxaborole core under mild conditions.
- Use of bases such as potassium carbonate or cesium carbonate to facilitate substitution.
- Solvents like tetrahydrofuran or acetonitrile to optimize solubility and reaction kinetics.
Environmentally Benign and Improved Methods
WO2018234299A1 discloses improved methods for preparing 1,3-benzodioxole heterocyclic compounds, emphasizing the use of cheaper reagents and environmentally benign solvents such as ethanol or ethyl acetate, replacing more hazardous solvents like DMF. Heating under reflux with stirring until conversion exceeds 98% is typical.
| Aspect | Conventional Method | Improved Method (WO2018234299A1) |
|---|---|---|
| Solvent | DMF, DMSO | Ethanol, Ethyl acetate |
| Reagents | Expensive palladium catalysts | Cheaper catalysts or ligand systems |
| Reaction conditions | Elevated temperature, long duration | Reflux with stirring, shorter time |
| Environmental impact | Moderate to high | Reduced solvent toxicity |
| Conversion efficiency | >90% | >98% |
Purification and Characterization
Post-reaction, purification typically involves silica gel chromatography and recrystallization to isolate the pure compound. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 11B)
- Mass spectrometry (MS)
- Infrared spectroscopy (IR)
- Elemental analysis
These confirm the structure and purity of the final product.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzodioxaborole formation | Pd catalyst, pinacolborane, DMF, reflux 12 h | High yield, core scaffold synthesis |
| Allyl substitution | Allylborane intermediate, base (K2CO3), THF | Installation of methoxyprop-1-en-2-yl |
| Improved green method | Ethanol solvent, cheaper catalyst, reflux 6 h | Enhanced conversion, eco-friendly |
| Purification | Silica gel chromatography, recrystallization | Ensures compound purity |
| Characterization | NMR, MS, IR, elemental analysis | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a role in inflammation and neurodegeneration . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The benzodioxaborole class exhibits diverse reactivity based on substituents. Key analogs include:
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituent | Key Functional Groups |
|---|---|---|---|
| 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole | Benzodioxaborole | 3-Methoxypropene | Methoxy, Boron-Oxygen rings |
| 2-(6’-Chloro-2’-nortricyclyl)-benzodioxaborole [184] | Benzodioxaborole | Chloro-nortricyclyl | Chloro, Bicyclic framework |
| 6-Chloro-2-nortricyclyl-dichloroborane [182] | Dichloroborane | Norbornadiene-derived | Chloro, Boron-chloro bonds |
Key Observations :
- The methoxypropene substituent in the target compound introduces electron-donating effects, contrasting with the chloro group in [184], which is electron-withdrawing.
- The nortricyclyl framework in [184] imposes significant steric hindrance, unlike the linear methoxypropene chain in the target compound .
Key Observations :
- The target compound’s synthesis likely involves methoxypropene coupling to the benzodioxaborole core, whereas [184] forms via cycloaddition with 1,5-cyclooctadiene.
Table 3: Reactivity Profile
| Compound | Reactivity with Nucleophiles | Stability | Applications |
|---|---|---|---|
| Target Compound | High (electron-rich boron) | Moderate | Suzuki-Miyaura coupling, drug intermediates |
| 2-(6’-Chloro-2’-nortricyclyl)-benzodioxaborole [184] | Low (steric hindrance) | High | Chiral synthesis, asymmetric catalysis |
| 6-Chloro-2-nortricyclyl-dichloroborane [182] | Rapid hydrolysis | Low | Transient intermediates |
Key Observations :
- The methoxypropene group enhances the target compound’s suitability for electron-demanding reactions, whereas [184]’s steric bulk favors stereoselective transformations.
- Compound [182]’s instability limits its utility to in-situ reactions, contrasting with the target compound’s broader applicability .
Biological Activity
2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and toxicity profiles.
Chemical Structure and Properties
The compound features a benzodioxaborole structure, which is characterized by the presence of boron within a dioxole ring. Its molecular formula is , and it has a molecular weight of approximately 234.04 g/mol.
Antimicrobial Properties
Recent studies have indicated that benzodioxaborole derivatives exhibit significant antimicrobial activity. For instance, research has shown that compounds within this class can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and function.
Insecticidal Activity
A notable study explored the insecticidal properties of related benzodioxole compounds against Aedes aegypti, a vector for several arboviruses. The compound 3,4-(methylenedioxy)cinnamic acid demonstrated promising larvicidal activity with LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM, respectively . These findings suggest that structural modifications in benzodioxole derivatives can significantly enhance their biological efficacy.
Cytotoxicity Studies
In vitro studies assessing the cytotoxicity of benzodioxaborole derivatives have shown low toxicity towards human peripheral blood mononuclear cells (PBMCs). For example, one derivative exhibited no cytotoxic effects at concentrations up to 5200 μM . This indicates a favorable safety profile for potential therapeutic applications.
Case Study 1: Insecticidal Efficacy
A study conducted on various benzodioxole derivatives revealed that specific structural features, such as the presence of methylenedioxy groups, are critical for enhancing insecticidal activity against Aedes aegypti. The study concluded that these compounds could serve as effective alternatives to conventional insecticides .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, several benzodioxole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a methoxy group showed enhanced activity compared to those without it. The study highlighted the importance of functional group positioning in determining biological activity .
Data Tables
| Biological Activity | Compound | Target Organism | LC50 (μM) | Toxicity in Mammals |
|---|---|---|---|---|
| Insecticidal | 3,4-(methylenedioxy)cinnamic acid | Aedes aegypti | 28.9 ± 5.6 | No cytotoxicity up to 5200 μM |
| Antimicrobial | Benzodioxole derivative | Staphylococcus aureus | Not specified | Low toxicity observed |
Q & A
Q. How to address discrepancies in reaction yields reported across studies?
- Troubleshooting :
- Catalyst Purity : Pd catalysts contaminated with phosphine oxides reduce efficiency; pre-purify via silica gel filtration .
- Oxygen Sensitivity : Boron-containing intermediates degrade under aerobic conditions; use Schlenk lines for air-sensitive steps .
Key Experimental Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 98–102°C (decomposition) | |
| Solubility in DMSO | >50 mg/mL | |
| HPLC Purity (254 nm) | ≥95% | |
| Boron Content (ICP-MS) | 6.2–6.5% (theoretical: 6.7%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
